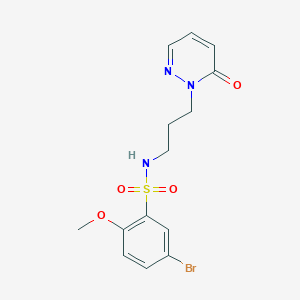
1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide is a complex organic compound that features a fluorenyl group, a pyridinium group, and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluorenyl group: This can be achieved through Friedel-Crafts acylation of fluorene.
Introduction of the pyridinium group: This step may involve the quaternization of a pyridine derivative with a suitable alkylating agent.
Coupling reactions: The final step would involve coupling the fluorenyl and pyridinium intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of materials with specific properties.
作用機序
The mechanism of action of 1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
類似化合物との比較
Similar Compounds
- 1-(9H-fluorenyl)-2-(pyridiniumyl)-1-ethanone bromide
- 1-(9H-2-fluorenyl)-2-(1-pyridiniumyl)-1-ethanone bromide
Uniqueness
1-(9H-2-fluorenyl)-2-(3-methyl-1-pyridiniumyl)-1-ethanone bromide is unique due to the specific positioning of the methyl group on the pyridinium ring, which can influence its chemical reactivity and interactions.
For detailed and specific information, consulting scientific literature and databases is recommended
特性
IUPAC Name |
1-(9H-fluoren-2-yl)-2-(3-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO.BrH/c1-15-5-4-10-22(13-15)14-21(23)17-8-9-20-18(12-17)11-16-6-2-3-7-19(16)20;/h2-10,12-13H,11,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRDUQGKNKFVAH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3020539.png)

![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)




![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-chloro-6-fluorobenzamide](/img/structure/B3020553.png)
![2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B3020554.png)

![N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B3020560.png)
![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)
